molecular formula C7H15NO2 B13500408 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine

Cat. No.: B13500408
M. Wt: 145.20 g/mol
InChI Key: OGKCOKRTPXLJTG-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is a secondary amine featuring a 1,3-dioxolane ring substituted with a methyl group at the 2-position and a propane-1-amine chain. This compound is structurally characterized by its cyclic ketal-protected carbonyl group, which enhances its stability under basic or acidic conditions compared to unprotected amines or ketones. It is utilized in organic synthesis, particularly in enantioselective catalysis and bioconjugation chemistry, due to its ability to act as a chiral auxiliary or a masked aldehyde precursor .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

InChI

InChI=1S/C7H15NO2/c1-6(5-8)7(2)9-3-4-10-7/h6H,3-5,8H2,1-2H3

InChI Key

OGKCOKRTPXLJTG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(OCCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable amine. One common method is the reductive amination of 2-methyl-1,3-dioxolane-2-carbaldehyde with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

On an industrial scale, the production of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine

  • Structure : The dioxolane ring is attached to the 3-position of the propane chain instead of the 2-position.
  • Properties: This positional isomer exhibits altered steric and electronic effects, impacting its reactivity in alkylation or condensation reactions. Its molecular formula (C₇H₁₅NO₂) and molecular weight (157.20 g/mol) are identical to the target compound, but the spatial arrangement affects solubility and chiral recognition .
  • Applications : Used in solid-phase peptide synthesis as a hydrophilic spacer .

(R)-N,N-Dibenzyl-2-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

  • Structure : Incorporates N,N-dibenzyl groups on the amine, increasing steric bulk and lipophilicity.
  • Properties : The benzyl groups enhance enantioselectivity in CuH-catalyzed hydroamination reactions (92% ee reported) while retaining the dioxolane’s protective function .
  • Applications : Key intermediate in asymmetric synthesis of pharmaceuticals.

2-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine

  • Structure: Shorter ethyl chain (C₂ instead of C₃), reducing molecular weight (C₆H₁₃NO₂, 131.17 g/mol).
  • Properties : Higher volatility and lower boiling point compared to the target compound. Its compact structure improves diffusion in polymer matrices.
  • Applications : Precursor for crosslinking agents in epoxy resins .

1,3-Dimethoxypropan-2-amine

  • Structure : Replaces the dioxolane ring with methoxy groups at the 1- and 3-positions.
  • Properties : Lacks the conformational rigidity of the dioxolane, leading to faster hydrolysis under acidic conditions.
  • Applications : Solvent-stabilized amine for nucleophilic substitutions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine C₇H₁₅NO₂ 157.20 Dioxolane, primary amine Chiral synthesis, bioconjugation
3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine C₇H₁₅NO₂ 157.20 Dioxolane, primary amine Peptide synthesis
(R)-N,N-Dibenzyl variant C₂₁H₂₅NO₂ 333.18 Dioxolane, tertiary amine Asymmetric hydroamination
2-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine C₆H₁₃NO₂ 131.17 Dioxolane, primary amine Polymer crosslinking
1,3-Dimethoxypropan-2-amine C₅H₁₃NO₂ 119.16 Methoxy, primary amine Solvent-stabilized nucleophile

Biological Activity

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including a dioxolane ring and an amine group. These functional groups facilitate various molecular interactions, making the compound a potential candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is C₇H₁₄N₂O₂. The presence of the dioxolane ring contributes to its reactivity and ability to engage in hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine primarily involves its interactions with enzymes and receptors. The compound can modulate various biochemical pathways through:

  • Hydrogen bonding : The dioxolane ring can form hydrogen bonds with specific amino acid residues in target proteins.
  • Electrostatic interactions : The amine group can participate in ionic interactions with negatively charged groups on proteins.

These interactions can influence cellular processes, including enzyme activity and signal transduction pathways.

1. Enzyme Inhibition

Research has indicated that compounds similar to 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine exhibit inhibitory activity against Class I PI3K enzymes, particularly the PI3K-a isoform. This inhibition is crucial for developing treatments for various diseases, including cancer and inflammatory conditions .

2. Drug Development

The compound serves as a scaffold for designing novel therapeutics. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Ongoing studies are exploring its potential as a precursor in drug synthesis.

3. Biochemical Pathway Studies

Due to its ability to interact with biomolecules, this compound is utilized in research to investigate biochemical pathways and enzyme activities. It serves as a probe to elucidate mechanisms underlying various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine:

StudyFindings
Identified potent inhibitory effects on Class I PI3K enzymes, suggesting potential applications in cancer therapy.
Demonstrated the compound's utility as an intermediate in synthesizing biologically active molecules.
Explored structure-based design strategies leading to the development of potent inhibitors targeting anti-apoptotic proteins Bcl-2 and Bcl-xL, showcasing the importance of structural modifications.

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